molecular formula C42H47Cl2N3O2P2Ru B12306602 Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)

Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)

Cat. No.: B12306602
M. Wt: 859.8 g/mol
InChI Key: QSACDIOLKHLTFP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) is a complex organometallic compound featuring ruthenium as the central metal atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) typically involves the coordination of ruthenium with the specified ligands under controlled conditions. The process generally includes:

    Ligand Preparation: The ligands, such as (4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane and (S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole, are synthesized separately through multi-step organic synthesis.

    Coordination Reaction: Ruthenium chloride is reacted with the prepared ligands in a suitable solvent, often under an inert atmosphere to prevent oxidation. The reaction is typically carried out at elevated temperatures to facilitate the coordination process.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of ruthenium.

    Reduction: It can also be reduced, which may involve the addition of reducing agents such as hydrogen or hydrides.

    Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent and temperature conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species.

Scientific Research Applications

Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-C bond formation.

    Medicinal Chemistry: The compound is studied for its potential anticancer properties, as ruthenium complexes have shown promise in targeting cancer cells.

    Material Science: It is explored for its role in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) exerts its effects involves coordination chemistry principles. The ruthenium center can interact with various substrates, facilitating reactions through:

    Activation of Substrates: The compound can activate substrates by coordinating to them, making them more reactive.

    Electron Transfer: It can participate in electron transfer processes, which are crucial in redox reactions.

    Ligand Exchange: The ability to exchange ligands allows the compound to adapt to different reaction environments and conditions.

Comparison with Similar Compounds

Similar Compounds

    Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium complex used in catalysis.

    Tris(2,2’-bipyridyl)ruthenium(II): Known for its photophysical properties and applications in photochemistry.

    Ruthenium(II) tris(acetylacetonate): Used in various organic transformations and as a precursor for other ruthenium complexes.

Uniqueness

Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. The combination of chiral ligands and ruthenium provides opportunities for asymmetric synthesis and enantioselective reactions, setting it apart from other ruthenium complexes.

Properties

Molecular Formula

C42H47Cl2N3O2P2Ru

Molecular Weight

859.8 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane

InChI

InChI=1S/C31H32O2P2.C11H15N3.2ClH.Ru/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;;;/h3-22,29-30H,23-24H2,1-2H3;3-7,10H,12H2,1-2H3,(H,13,14);2*1H;/q;;;;+2/p-2

InChI Key

QSACDIOLKHLTFP-UHFFFAOYSA-L

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N.CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.